molecular formula C22H21FN4O3S2 B2527393 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 450343-50-7

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2527393
CAS No.: 450343-50-7
M. Wt: 472.55
InChI Key: RNXGPCJTRMTUTI-UHFFFAOYSA-N
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Description

N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety at position 3. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in kinase inhibition or enzyme modulation due to the prevalence of sulfonamide and fluorinated aromatic groups in bioactive molecules .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S2/c23-16-5-7-17(8-6-16)27-21(19-13-31-14-20(19)25-27)24-22(28)15-3-9-18(10-4-15)32(29,30)26-11-1-2-12-26/h3-10H,1-2,11-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXGPCJTRMTUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Thieno[3,4-c]pyrazole core : This heterocyclic structure is known for its diverse biological activities.
  • Fluorophenyl moiety : The presence of a fluorine atom can enhance the compound's potency and selectivity.
  • Pyrrolidinylsulfonyl group : This functional group may contribute to the compound's pharmacological profile.

The molecular formula is C26H22FN3OSC_{26}H_{22}FN_3OS with a molecular weight of approximately 443.5 g/mol .

The exact mechanism of action for this compound is not fully elucidated. However, compounds with similar structures often act as inhibitors in various signaling pathways, particularly those involving kinases and G protein-coupled receptors (GPCRs).

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. For instance, compounds in related classes have shown efficacy against leukemia cell lines by inducing cell cycle arrest .
  • Anti-inflammatory Properties : Similar thieno[3,4-c]pyrazole derivatives have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective potential, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

In Vitro Studies

Research has indicated that thieno[3,4-c]pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example:

  • A study showed that compounds with similar structures inhibited the proliferation of acute biphenotypic leukemia MV4-11 cells at concentrations as low as 0.3 µM .

Comparative Analysis

A comparative analysis of similar compounds can provide insights into the potential efficacy and safety profiles of this compound.

Compound NameMolecular FormulaBiological ActivityReference
Compound AC26H22FN3OSAnticancer
Compound BC19H13F4N3O3SAnti-inflammatory
Compound CC16H13FN4O2SNeuroprotective

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H22FN3OS
  • Molecular Weight : 443.5 g/mol
  • IUPAC Name : N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidin-1-ylsulfonyl)benzamide

The compound features a thieno[3,4-c]pyrazole core structure, which is known for its ability to interact with various biological targets.

Anti-inflammatory Activity

Recent studies have suggested that compounds similar to N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may exhibit anti-inflammatory properties. In silico molecular docking studies indicate potential inhibition of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. This suggests that further optimization of this compound could lead to effective anti-inflammatory agents .

Antitumor Activity

The compound has shown promise in antitumor applications. In vitro studies indicate that derivatives of thieno[3,4-c]pyrazole can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets within cancer cells enhances its potential as an anticancer therapeutic agent.

Case Study : A study demonstrated that thieno[3,4-c]pyrazole derivatives significantly inhibited tumor growth in various cancer cell lines. The research utilized both in vitro assays and in vivo models to confirm the efficacy against specific cancer types.

Antimicrobial Properties

Compounds derived from thieno[3,4-c]pyrazole structures have exhibited notable antimicrobial activity against various pathogens. Specifically, studies have highlighted their effectiveness against Candida albicans and Cryptococcus neoformans, with varying degrees of inhibition influenced by structural modifications such as fluorine substitutions.

Compound TypeActivityTarget Organisms
Thieno[3,4-c]pyrazole derivativesAntifungalCandida albicans, Cryptococcus neoformans
Various azomethine derivativesAntibacterialMultiple bacterial strains

Case Study : Research conducted by Sreenivasa et al. synthesized various azomethine derivatives featuring a thieno[3,4-c]pyrazole moiety and tested them against certified strains of Candida albicans, showing moderate to high antifungal activity depending on the substituents present on the aromatic rings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide/Benzamide Moieties

Compound A : 4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide
  • Key Difference : The sulfonamide group is substituted with diethylamine instead of pyrrolidine.
  • The electron-donating nature of diethylamine may decrease the sulfonamide’s acidity compared to the pyrrolidinyl analog, altering binding kinetics .
Compound B : 2-((Difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
  • Key Difference : The benzamide substituent is a difluoromethylthio group instead of pyrrolidinylsulfonyl.
  • Fluorine atoms may improve metabolic stability by resisting oxidative degradation, a common issue with sulfur-containing groups .
Compound C : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones
  • Key Difference: A 1,2,4-triazole core replaces the thienopyrazole, with a 2,4-difluorophenyl substituent.
  • The presence of a thione group (C=S) in equilibrium with thiol tautomers (evidenced by IR spectra at 1247–1255 cm⁻¹) may influence redox activity or metal chelation properties, unlike the stable sulfonamide in the target compound .

Structural and Spectral Comparisons

Parameter Target Compound Compound A Compound B Compound C
Core Structure Thieno[3,4-c]pyrazole Thieno[3,4-c]pyrazole Thieno[3,4-c]pyrazole 1,2,4-Triazole
Key Substituent 4-(Pyrrolidin-1-ylsulfonyl)benzamide 4-(Diethylsulfamoyl)benzamide 2-((Difluoromethyl)thio)benzamide 4-(4-X-Phenylsulfonyl)phenyl, 2,4-difluorophenyl
Spectral Features - Expected NH stretch ~3278–3414 cm⁻¹ (IR) - Similar NH stretches - C-F stretches ~1100–1250 cm⁻¹ (IR) - C=S stretch ~1247–1255 cm⁻¹ (IR)
Molecular Weight ~433.5 g/mol (analog-based estimate) 450.5 g/mol (CAS: 450343-48-3) 433.5 g/mol (CAS: 893943-14-1) Varies by X (Cl, Br, H)

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for this compound?

  • Methodological Answer : The synthesis involves constructing the thieno[3,4-c]pyrazole core first, followed by introducing substituents like the 4-fluorophenyl and pyrrolidin-1-ylsulfonyl groups. Critical steps include:
  • Core Formation : Cyclization reactions under controlled temperature (e.g., 80–120°C) and catalysts (e.g., Pd or Cu-based) to ensure regioselectivity .
  • Functionalization : Sequential amide coupling (e.g., using EDC/HOBt) and sulfonylation to attach the benzamide and pyrrolidine sulfonyl groups. Protecting groups (e.g., tert-butoxycarbonyl) may be required to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 483.12) and detect impurities .
  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm) .

Q. How can reaction conditions be optimized for yield and scalability?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (5–20 mol%). For example, a central composite design can identify optimal conditions for the thieno-pyrazole cyclization step .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate biological activity?

  • Methodological Answer :
  • Target Identification : Use databases (e.g., PubChem) to identify potential targets (e.g., kinases or GPCRs) based on structural analogs .
  • Docking Simulations : Software like AutoDock Vina or Schrödinger Suite can predict binding affinities. For example, the 4-fluorophenyl group may form halogen bonds with kinase ATP-binding pockets .
  • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with in vitro IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological data across structural analogs?

  • Methodological Answer :
  • Orthogonal Assays : Test activity in multiple systems (e.g., cell-free vs. cell-based assays) to rule out off-target effects .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3,5-dimethylphenyl vs. 4-fluorophenyl derivatives) to isolate substituent effects. For instance, fluorinated analogs often show enhanced metabolic stability .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from disparate studies and identify confounding variables (e.g., assay pH or incubation time) .

Q. How can reaction path search methodologies optimize heterocyclic core synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Tools like Gaussian 09 compute transition states and intermediates for cyclization steps. For example, identifying a low-energy pathway for thieno-pyrazole formation via [1,3]-sigmatropic shifts .
  • Feedback Loops : Integrate experimental data (e.g., reaction yields) into computational workflows (e.g., density functional theory) to refine activation energy predictions .

Q. What experimental approaches validate the mechanism of action for proposed targets?

  • Methodological Answer :
  • Kinetic Studies : Measure enzyme inhibition (e.g., COX-2 or PI3K) using fluorogenic substrates and Lineweaver-Burk plots to determine inhibition constants (Ki) .
  • Mutagenesis : Introduce point mutations (e.g., Ala-scanning) in target proteins to disrupt binding pockets and assess activity loss .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cell lysates after compound treatment .

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